molecular formula C24H33NO4 B4301377 ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate

ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate

Cat. No. B4301377
M. Wt: 399.5 g/mol
InChI Key: QDMDCARSDKGKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate, also known as ACPD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPD belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties.

Scientific Research Applications

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant, neuroprotective, and analgesic properties. ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.

Mechanism of Action

Ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate acts as an agonist of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. The activation of these receptors leads to the modulation of intracellular signaling pathways, resulting in the regulation of neuronal excitability and synaptic plasticity. ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, and enhance the activity of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, increase the release of neurotransmitters, and enhance synaptic plasticity. ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate has also been shown to have anti-inflammatory and antioxidant properties. The compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate in lab experiments is its high potency and selectivity for mGluR1 and mGluR5 receptors. The compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate is its potential toxicity at high concentrations. Careful dosing and monitoring are required when using ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate in lab experiments.

Future Directions

For research could include the development of more selective and potent analogs of ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate, the investigation of its effects on other neurological disorders, and the exploration of its potential use in combination therapy with other drugs. Additionally, the development of new delivery methods, such as nanoparticles or liposomes, could improve the bioavailability and efficacy of ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-ethoxyphenyl)propanoate.

properties

IUPAC Name

ethyl 3-(adamantane-1-carbonylamino)-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-3-28-20-7-5-19(6-8-20)21(12-22(26)29-4-2)25-23(27)24-13-16-9-17(14-24)11-18(10-16)15-24/h5-8,16-18,21H,3-4,9-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMDCARSDKGKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-[(adamantane-1-carbonyl)amino]-3-(4-ethoxyphenyl)-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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